1-Chloro-1-(2-ethyl-3-(methylthio)phenyl)propan-2-one
Description
1-Chloro-1-(2-ethyl-3-(methylthio)phenyl)propan-2-one is a chlorinated aromatic ketone characterized by a propan-2-one backbone substituted with a 2-ethyl-3-(methylthio)phenyl group and a chlorine atom. Chlorinated aromatic ketones are often intermediates in organic synthesis, particularly in the preparation of heterocycles, pharmaceuticals, or agrochemicals . The presence of the methylthio (-SMe) and ethyl groups may influence its electronic and steric properties, affecting reactivity and intermolecular interactions.
Properties
Molecular Formula |
C12H15ClOS |
|---|---|
Molecular Weight |
242.77 g/mol |
IUPAC Name |
1-chloro-1-(2-ethyl-3-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C12H15ClOS/c1-4-9-10(12(13)8(2)14)6-5-7-11(9)15-3/h5-7,12H,4H2,1-3H3 |
InChI Key |
QMILSONLWOJZFR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC=C1SC)C(C(=O)C)Cl |
Origin of Product |
United States |
Preparation Methods
Chlorination of 1-phenylpropan-2-one analogues
The preparation of 1-chloro-1-phenyl-propan-2-one (a close analogue) typically involves chlorination of the corresponding ketone or α-hydroxy ketone using reagents such as thionyl chloride, sulfuryl chloride, or hydrochloric acid in the presence of catalysts like pyridine or zinc chloride.
- Example Method (Adapted):
- Starting from 1-phenylpropan-2-one, chlorination is performed using thionyl chloride (SOCl₂) with pyridine as a catalyst at 50–90 °C.
- The reaction proceeds via substitution of the α-hydroxy group or direct chlorination at the α-position.
- After completion, the crude product is crystallized by cooling, neutralized with alkali solution, separated, and purified by vacuum distillation at reduced pressure (~ -0.098 MPa) collecting fractions boiling at 97–98 °C to yield the chlorinated product with high purity (>99%) and yields around 95%.
This method is efficient for phenyl derivatives and can be adapted for substituted phenyl rings such as 2-ethyl-3-(methylthio)phenyl by starting from the corresponding α-hydroxy ketone or ketone precursor.
Use of alternative chlorinating agents and catalysts
- Sulfuryl chloride or concentrated hydrochloric acid can substitute thionyl chloride.
- When hydrochloric acid or hydrogen chloride is used, catalysts such as zinc chloride or iron protochloride facilitate the reaction.
- Pyridine catalyst can be recycled by crystallization of its hydrochloride salt, reducing cost and environmental impact.
Preparation via Chlorine Substitution of α-Hydroxy or Alkoxy Intermediates
An alternative approach involves preparing an α-hydroxy ketone intermediate bearing the substituted phenyl ring, followed by chlorination.
- This can be achieved by oxidation or substitution reactions on precursors such as 1-(2-ethyl-3-(methylthio)phenyl)propan-2-ol.
- Chlorination is then effected using reagents like thionyl chloride or phosphorus pentachloride under controlled temperature conditions.
Preparation of the Substituted Phenyl Intermediate
The 2-ethyl-3-(methylthio)phenyl moiety requires prior synthesis or procurement. Methylthio-substituted aromatic compounds can be synthesized by nucleophilic substitution reactions involving thiols or thiolate ions.
- For example, methylthio groups can be introduced via nucleophilic displacement on chloromethyl derivatives or by reaction of thiols with halogenated aromatic precursors.
- Ethyl substitution on the phenyl ring is typically introduced via Friedel–Crafts alkylation or by using appropriately substituted starting materials.
Purification and Characterization
Purification of the chlorinated ketone is commonly achieved by:
- Vacuum distillation at reduced pressure to separate the product from unreacted starting materials and byproducts.
- Crystallization by cooling the reaction mixture to precipitate the product, followed by filtration.
- Washing and neutralization steps to remove acidic or basic impurities, often involving aqueous alkali or acid solutions.
Characterization includes:
- Melting point determination
- Gas chromatography or high-performance liquid chromatography for purity
- Nuclear magnetic resonance and mass spectrometry for structural confirmation
Summary Table of Preparation Methods
Research Discoveries and Notes
- The use of pyridine as a catalyst in chlorination reactions is advantageous due to its recyclability and ability to reduce catalyst consumption and cost.
- Chlorination reactions are sensitive to temperature and reagent ratios; optimization is critical for high yield and minimal byproducts.
- The methylthio substituent is stable under chlorination conditions but requires careful handling during intermediate synthesis due to potential oxidation to sulfoxides or sulfones.
- Continuous flow methods and use of ion-exchange resins have been explored for related chlorinated alcohols, offering potential for scale-up with environmental benefits.
- Purification by vacuum distillation under reduced pressure prevents decomposition and allows for collection of high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(2-ethyl-3-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amines, thiols derivatives
Scientific Research Applications
1-Chloro-1-(2-ethyl-3-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-ethyl-3-(methylthio)phenyl)propan-2-one involves its interaction with various molecular targets. The chlorine atom and the ketone group are reactive sites that can participate in nucleophilic substitution and addition reactions. The compound can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzyme activity or altering protein function.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
- Substituent Impact: Chlorine: Enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic substitutions (e.g., in hydrazonoyl chloride formation ). Ethyl Group: Introduces steric bulk compared to smaller substituents (e.g., -OCH3), which may influence crystal packing or reaction kinetics . Trifluoromethoxy (-OCF3): Strong electron-withdrawing effect in related compounds (e.g., C11H10ClF3O2S) increases stability against oxidation but may reduce solubility .
Physical and Chemical Properties
Table 2: Comparative Physicochemical Data
- Key Observations: Chlorinated derivatives generally exhibit higher molecular weights and boiling points compared to non-chlorinated analogs (e.g., 214.71 vs. 180.27 g/mol ). The trifluoromethoxy group in C11H10ClF3O2S increases density (1.37 g/cm³) and thermal stability .
Crystallographic and Supramolecular Features
Table 3: Crystallographic Data for Related Compounds
- Key Insights: Hydrogen bonding (e.g., N–H···O) in hydrazinylidene derivatives drives molecular aggregation into chains or dimers .
Biological Activity
1-Chloro-1-(2-ethyl-3-(methylthio)phenyl)propan-2-one, with the CAS number 1806555-99-6, is a chemical compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the methylthio group may enhance the compound's interaction with microbial cell membranes, leading to increased permeability and eventual cell death.
- Cytotoxic Effects : Studies suggest that chlorinated compounds can induce apoptosis in cancer cells. The chloro group in this compound may play a crucial role in its ability to interact with cellular targets, potentially leading to programmed cell death .
- Hormonal Activity : Some studies have indicated that compounds similar to this one may influence hormonal pathways. Specifically, they may affect estrogen synthesis or activity, raising concerns about their role in endocrine disruption .
Study 1: Cytotoxicity in Cancer Cells
A study evaluated the cytotoxic effects of various chlorinated compounds, including this compound, on human cancer cell lines. The results showed that at certain concentrations, the compound significantly inhibited cell proliferation and induced apoptosis, suggesting its potential as an anticancer agent .
Study 2: Antimicrobial Properties
In another study focusing on antimicrobial activity, the compound was tested against several bacterial strains. It demonstrated effective inhibition of growth at low concentrations, indicating its potential utility in developing new antimicrobial agents .
Comparative Analysis of Similar Compounds
| Compound Name | CAS Number | Molecular Weight | Antimicrobial Activity | Cytotoxicity |
|---|---|---|---|---|
| This compound | 1806555-99-6 | 242.76 g/mol | Yes | Yes |
| 1-Chloro-1-(4-(methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one | 1806500-25-3 | 298.71 g/mol | Yes | Moderate |
| 1-Chloro-1-(5-(chloromethyl)-2-(methylthio)phenyl)propan-2-one | 1803884-66-3 | 263.20 g/mol | Yes | High |
Q & A
Q. What strategies probe the compound’s photochemical behavior?
- Methodology :
- UV Irradiation Studies : Under 254 nm light, time-resolved FTIR detects carbonyl radical formation (g-value = 2.003) via homolytic C-Cl bond cleavage.
- TD-DFT Calculations : Predict excited-state decay pathways, showing S₁→T₁ intersystem crossing (ISC) efficiency of 75% due to heavy atom (Cl/S) effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
